3-nitro-N-(pyridin-4-ylmethyl)benzamide
Description
3-Nitro-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzene ring and a pyridin-4-ylmethyl substituent on the amide nitrogen. Its molecular formula is C₁₃H₁₁N₃O₃, with a molecular weight of 265.25 g/mol. The compound has been utilized as a model molecule in synthetic chemistry for alkylation studies (e.g., in polyelectrolyte synthesis) . Its structural simplicity and functional groups make it a versatile intermediate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
3-nitro-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(15-9-10-4-6-14-7-5-10)11-2-1-3-12(8-11)16(18)19/h1-8H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUYOTXFBZZMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Nitration of Benzamide: The nitration of benzamide is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position of the benzamide ring.
Formation of Pyridin-4-ylmethylamine: Pyridin-4-ylmethylamine is synthesized separately through the reduction of pyridine-4-carboxaldehyde using a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of 3-nitrobenzamide with pyridin-4-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The benzamide moiety can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 3-amino-N-(pyridin-4-ylmethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3-nitrobenzoic acid derivatives.
Scientific Research Applications
3-nitro-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly histone deacetylases, which play a role in gene expression.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with nonlinear optical properties for optical signal processing applications.
Mechanism of Action
The mechanism of action of 3-nitro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression. Additionally, it can inhibit chitin synthase, an enzyme essential for fungal cell wall synthesis, thereby exhibiting antifungal properties. The compound’s ability to induce apoptosis in cancer cells is also a significant aspect of its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Table 1: Structural and Functional Comparisons
Key Structural and Functional Differences
Nitro Group Position :
- The 3-nitro group in the target compound contrasts with 4-nitro derivatives (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide in ). The 3-nitro substituent induces distinct electronic effects, altering reactivity in reduction or alkylation reactions .
Pyridine Substituent Orientation :
- Pyridin-4-ylmethyl (target) vs. pyridin-2-ylmethyl () affects spatial arrangement. The 4-position allows for linear hydrogen bonding (e.g., in crystal structures), while 2-substitution may sterically hinder interactions .
Additional Functional Groups: Trifluoromethyl (CF₃) and methoxy (OCH₃) groups in enhance lipophilicity and influence crystal packing via C–H···F interactions and hydrogen bonds .
Heterocyclic Modifications :
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
